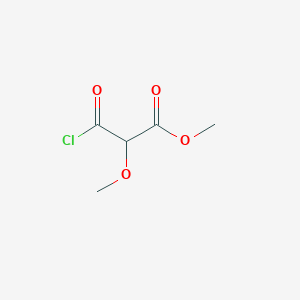
Methyl 3-chloro-2-methoxy-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-chloro-2-methoxy-3-oxopropanoate is an organic compound with the molecular formula C5H7ClO4. It is a derivative of propanoic acid and features a chloro, methoxy, and oxo group attached to the carbon chain. This compound is of interest in various chemical syntheses and industrial applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-2-methoxy-3-oxopropanoate can be synthesized through several methods. One common route involves the reaction of methyl 3-chloro-3-oxopropionate with methanol under acidic conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{OCOCH}_2\text{COCl} + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OCOCH}_2\text{COOCH}_3 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized temperature and pressure conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-chloro-2-methoxy-3-oxopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The oxo group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or ammonia can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution: Formation of methyl 3-amino-2-methoxy-3-oxopropanoate.
Hydrolysis: Formation of 3-chloro-2-methoxy-3-oxopropanoic acid.
Reduction: Formation of methyl 3-chloro-2-methoxy-3-hydroxypropanoate.
Aplicaciones Científicas De Investigación
Methyl 3-chloro-2-methoxy-3-oxopropanoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which methyl 3-chloro-2-methoxy-3-oxopropanoate exerts its effects involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the oxo group can participate in reduction and oxidation reactions. The methoxy group influences the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-chloro-3-oxopropionate: Similar structure but lacks the methoxy group.
Methyl malonyl chloride: Similar reactivity but different functional groups.
Methyl chloroformylacetate: Shares the chloro and oxo groups but differs in overall structure.
Uniqueness
Methyl 3-chloro-2-methoxy-3-oxopropanoate is unique due to the presence of both methoxy and chloro groups, which confer distinct reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
115257-92-6 |
|---|---|
Fórmula molecular |
C5H7ClO4 |
Peso molecular |
166.56 g/mol |
Nombre IUPAC |
methyl 3-chloro-2-methoxy-3-oxopropanoate |
InChI |
InChI=1S/C5H7ClO4/c1-9-3(4(6)7)5(8)10-2/h3H,1-2H3 |
Clave InChI |
FNMLUIQLNJKWSQ-UHFFFAOYSA-N |
SMILES canónico |
COC(C(=O)OC)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



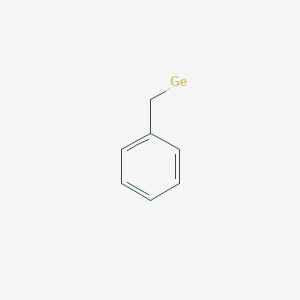
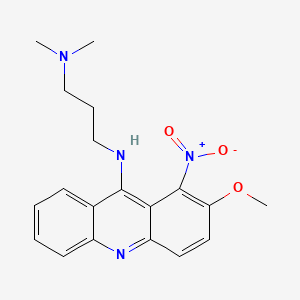
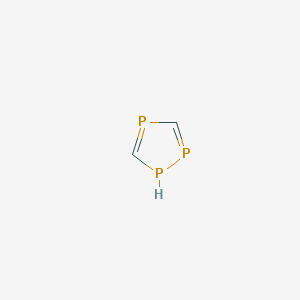
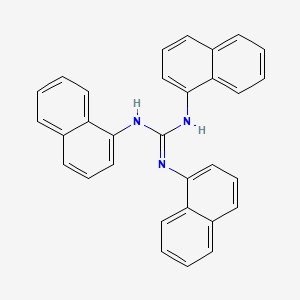
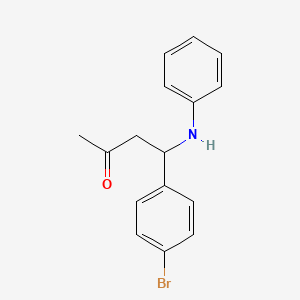
![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(2-pyridin-4-ylethynyl)phenoxy]propan-2-ol](/img/structure/B14293660.png)

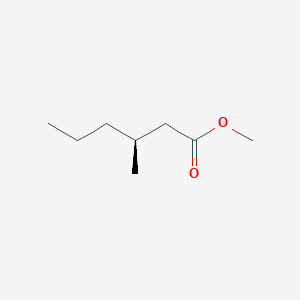

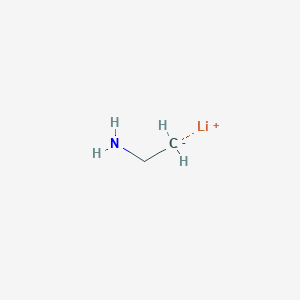

![2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol)](/img/structure/B14293711.png)

